molecular formula C25H31N5O2S B11246329 6-Methyl-N-(4-methylphenyl)-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine

6-Methyl-N-(4-methylphenyl)-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine

Cat. No.: B11246329
M. Wt: 465.6 g/mol
InChI Key: QMAJDDXAUHRKRK-UHFFFAOYSA-N
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Description

6-Methyl-N-(4-methylphenyl)-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine core substituted with various functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-N-(4-methylphenyl)-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-diketone and a guanidine derivative under acidic conditions.

    Substitution Reactions:

    Piperazine Derivative Formation: The piperazine ring is introduced via a nucleophilic substitution reaction with a suitable halogenated precursor.

    Sulfonylation: The final step involves the sulfonylation of the piperazine ring using 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the pyrimidine ring or the sulfonyl group, leading to various reduced derivatives.

    Substitution: The compound is prone to nucleophilic and electrophilic substitution reactions, especially at the aromatic rings and the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, sulfonyl chlorides, and various nucleophiles.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted analogs depending on the reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme functions and receptor-ligand interactions.

Medicine

The compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may lend themselves to applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 6-Methyl-N-(4-methylphenyl)-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-N-(4-methylphenyl)-2-[4-(benzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine
  • 6-Methyl-N-(4-methylphenyl)-2-[4-(2,4-dimethylbenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine

Uniqueness

The uniqueness of 6-Methyl-N-(4-methylphenyl)-2-[4-(2,4,5-trimethylbenzenesulfonyl)piperazin-1-YL]pyrimidin-4-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,4,5-trimethylbenzenesulfonyl group, in particular, may confer unique properties compared to other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C25H31N5O2S

Molecular Weight

465.6 g/mol

IUPAC Name

6-methyl-N-(4-methylphenyl)-2-[4-(2,4,5-trimethylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine

InChI

InChI=1S/C25H31N5O2S/c1-17-6-8-22(9-7-17)27-24-16-21(5)26-25(28-24)29-10-12-30(13-11-29)33(31,32)23-15-19(3)18(2)14-20(23)4/h6-9,14-16H,10-13H2,1-5H3,(H,26,27,28)

InChI Key

QMAJDDXAUHRKRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3CCN(CC3)S(=O)(=O)C4=C(C=C(C(=C4)C)C)C

Origin of Product

United States

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